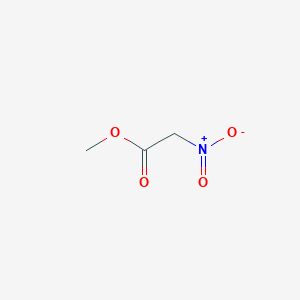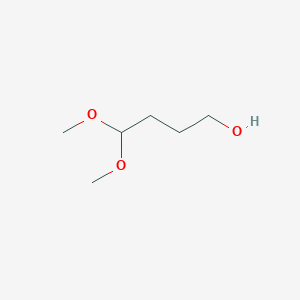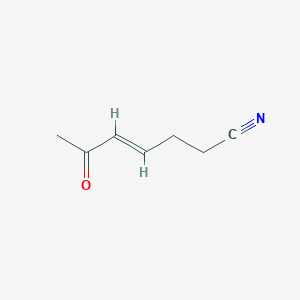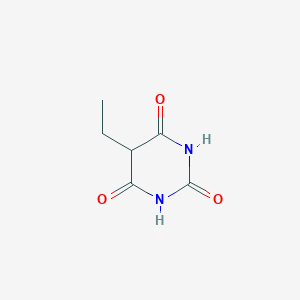
5-Ethylbarbituric acid
Overview
Description
5-Ethylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound with a pyrimidine ring structure. This compound is known for its pharmacological properties and is used in the synthesis of various barbiturate medications. Barbituric acid itself was first synthesized by Adolf von Baeyer in 1864 by combining urea and malonic acid . The pharmacological effects of barbiturates are largely dependent on the substituents attached to the C-5 atom of the pyrimidine ring .
Mechanism of Action
Target of Action
5-Ethylbarbituric acid, like other barbiturates, primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between neuronal excitation and inhibition .
Mode of Action
This compound acts as a nonselective central nervous system depressant . It enhances the action of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, by binding to the GABA A receptors . This binding increases synaptic inhibition, leading to a decrease in neuronal excitability . Additionally, it modulates chloride currents through receptor channels and inhibits glutamate-induced depolarizations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the action of GABA, it increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire, thereby reducing neuronal activity .
Pharmacokinetics
The pharmacokinetics of this compound, like other barbiturates, involves absorption, distribution, metabolism, and excretion (ADME). For barbiturates in general, they are well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is a decrease in neuronal excitability, leading to sedative and hypnotic effects . This can result in reduced anxiety, induction of sleep, and prevention of seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of the drug, influencing its absorption and distribution . Additionally, individual factors such as age, liver function, and concurrent medications can impact the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
It is known that barbiturates, including 5-Ethylbarbituric acid, interact with the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the primary inhibitory neurotransmitter in the brain, and barbiturates enhance its action, leading to sedative and anxiolytic effects .
Cellular Effects
This compound, like other barbiturates, can have significant effects on cellular function. It is known to influence cell signaling pathways, particularly those involving GABA receptors . By enhancing the action of GABA, this compound can decrease neuronal excitability and thus influence various cellular processes, including neuronal communication and potentially gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GABA receptors. It binds to the GABA receptor, enhancing the receptor’s affinity for GABA. This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in its excitability .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Barbiturates as a class are known to have dose-dependent effects. Lower doses can cause sedation, while higher doses can cause anesthesia and potentially lead to respiratory depression and death .
Metabolic Pathways
Barbiturates are generally metabolized in the liver through oxidation and glucuronidation, and the metabolites are excreted in the urine .
Transport and Distribution
Barbiturates are lipophilic and can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in areas of the cell where lipids are abundant, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylbarbituric acid can be synthesized by condensing ethyl malonic ester with urea in the presence of sodium ethoxide as a base in dry absolute ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the addition of ethyl acetate into a methanol solution of sodium methylate, followed by the addition of diethyl alpha-ethyl-alpha-phenylmalonate. This mixture is then reacted with urea to form sodium 5-ethyl-5-phenylbarbiturate, which is subsequently acidified with hydrochloric acid to yield the crude product. The crude product is then recrystallized in an ethanol aqueous solution to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace the hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized barbituric acid derivatives, while substitution can produce various substituted barbituric acids .
Scientific Research Applications
5-Ethylbarbituric acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Derivatives of this compound are used as sedatives, hypnotics, and anticonvulsants.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
5-Phenylbarbituric acid: Similar in structure but with a phenyl group instead of an ethyl group.
5,5-Diethylbarbituric acid: Contains two ethyl groups at the C-5 position.
5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid (Diberal): An atypical barbiturate with both convulsant and anticonvulsant properties depending on the enantiomer used.
Uniqueness: 5-Ethylbarbituric acid is unique due to its specific ethyl substitution at the C-5 position, which imparts distinct pharmacological properties compared to other barbiturates. Its derivatives are widely used in medicine for their sedative and anticonvulsant effects .
Properties
IUPAC Name |
5-ethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)7-6(11)8-5(3)10/h3H,2H2,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLDVACNZDTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179850 | |
| Record name | 5-Ethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2518-72-1 | |
| Record name | 5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-ETHYLBARBITURIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-ETHYLBARBITURIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethylbarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX33TC4GHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-ethylbarbituric acid exert its effects on the central nervous system?
A1: this compound acts primarily as a modulator of the GABAA receptor complex, specifically enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). This enhanced GABAergic transmission leads to a decrease in neuronal excitability, resulting in the observed sedative and hypnotic effects. []
Q2: Does this compound interact with targets other than the GABAA receptor?
A2: Research suggests that barbiturates, including this compound, can interact with adenosine receptors, particularly the A1 subtype. They act as selective antagonists at these receptors, potentially contributing to their excitatory effects at higher concentrations. []
Q3: What are the downstream consequences of this compound binding to adenosine receptors?
A3: Antagonism of A1 adenosine receptors by barbiturates like this compound can lead to an increase in intracellular cAMP levels, as these receptors are coupled to inhibitory G proteins. This mechanism might play a role in some of the observed effects of barbiturates, although further research is needed to fully elucidate this relationship. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H10N2O3, and its molecular weight is 156.16 g/mol.
Q5: Are there any characteristic spectroscopic data available for this compound?
A5: Yes, several studies have employed spectroscopic techniques to characterize this compound and its derivatives. For instance, infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups and N-H bonds present in the barbituric acid ring. Nuclear magnetic resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments within the molecule. Mass spectrometry (MS) is frequently utilized to determine the molecular weight and fragmentation patterns of this compound and its metabolites. [, , ]
Q6: How does chlorination of this compound (phenobarbital) impact its pharmacological properties?
A6: Studies have shown that chlorination of phenobarbital, yielding mono-chloro and dichloro derivatives, significantly delays the time to peak anticonvulsant effect and prolongs its duration of action. []
Q7: Does the length of the alkyl chain at the 5-position influence the activity of barbituric acid derivatives?
A7: Yes, research on a series of 5-alkyl-5-ethylbarbituric acids indicates a correlation between lipophilicity, which increases with alkyl chain length, and renal clearance. Increased lipophilicity leads to decreased renal clearance, suggesting an impact on the pharmacokinetic profile. []
Q8: What are the primary metabolic pathways of this compound in the liver?
A8: Studies in isolated perfused rat liver models have revealed that barbiturates, including this compound derivatives, undergo hepatic metabolism primarily via oxidation. For instance, 5-(p-toluyl)-5-ethylbarbituric acid (TEBA) undergoes oxidation of the aromatic methyl group to a carboxylic acid, which is then excreted in bile. []
Q9: Are there specific cytochrome P450 enzymes involved in the metabolism of this compound?
A9: Research indicates that CYP2B enzymes play a significant role in the metabolism of certain barbiturates. Notably, phenobarbital, a this compound derivative, is a potent inducer of CYP2B activity. []
Q10: How does this compound affect the metabolism of other drugs?
A10: As a potent inducer of CYP2B enzymes, this compound can potentially increase the metabolism and clearance of other drugs that are substrates for these enzymes. This interaction might lead to reduced efficacy of co-administered medications. [, ]
Q11: What are the potential toxic effects associated with this compound?
A11: Like many barbiturates, this compound can cause dose-dependent central nervous system depression, leading to sedation, hypnosis, and even coma in severe cases. Respiratory depression is another serious concern, particularly with higher doses. The potential for dependence and abuse should also be considered. [, ]
Q12: Have there been attempts to develop targeted drug delivery systems for this compound?
A12: While the provided research does not specifically mention targeted delivery systems for this compound, such approaches could potentially enhance its therapeutic index by delivering it selectively to the desired site of action, thereby minimizing off-target effects. This area could be a focus of future research.
Q13: What analytical techniques are commonly employed to detect and quantify this compound and its metabolites?
A13: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of this compound and its metabolites in biological samples. This method offers high sensitivity and selectivity, allowing for the detection of even trace amounts of these compounds. [, ]
Q14: What were some of the key milestones in the history of this compound research?
A14: The synthesis of this compound in the early 20th century marked a significant milestone, paving the way for its introduction as the first barbiturate hypnotic, Veronal, in 1903. Subsequently, extensive research has been conducted to understand its mechanism of action, metabolism, and potential applications in various fields. []
Q15: How has research on this compound contributed to advancements in other scientific disciplines?
A15: The study of this compound and other barbiturates has significantly advanced our understanding of GABAergic neurotransmission, contributing to the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, investigations into its metabolism have broadened our knowledge of drug metabolism pathways and the role of cytochrome P450 enzymes in xenobiotic detoxification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


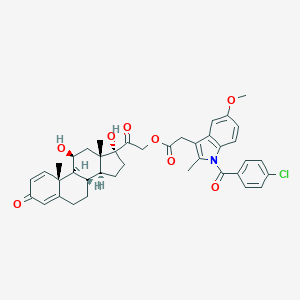
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

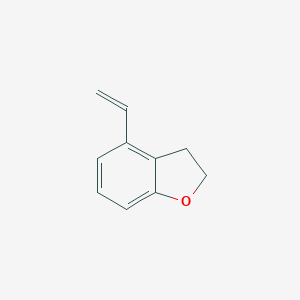
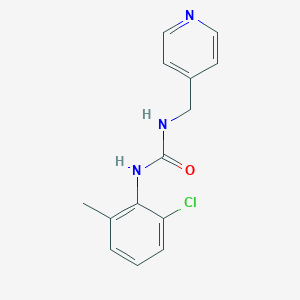

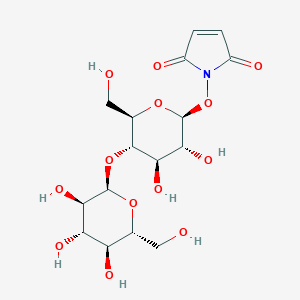
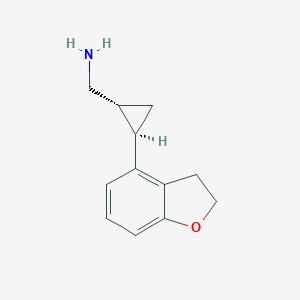
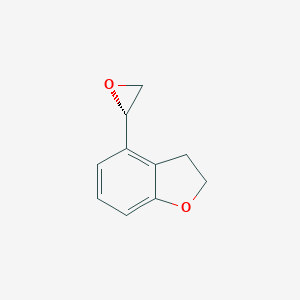
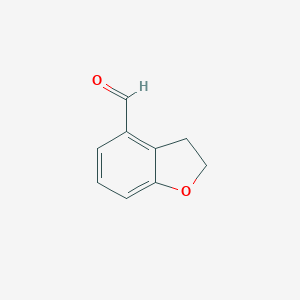
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
